1-(4-chlorophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(4-chlorophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chlorophenyl group, an ethylbenzenesulfonyl group, and a triazole ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.
Attachment of the Ethylbenzenesulfonyl Group: The ethylbenzenesulfonyl group can be attached via a sulfonylation reaction, where an ethylbenzenesulfonyl chloride reacts with the triazole intermediate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: It can be used to study the biological activity of triazole derivatives, including their antimicrobial, antifungal, and anticancer properties.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or activation of their function. The chlorophenyl and ethylbenzenesulfonyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine: Similar structure but with a methyl group instead of an ethyl group.
1-(4-chlorophenyl)-4-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine: Similar structure but without the sulfonyl group.
Uniqueness
1-(4-chlorophenyl)-4-(4-ethylbenzenesulfonyl)-1H-1,2,3-triazol-5-amine is unique due to the presence of both the chlorophenyl and ethylbenzenesulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the triazole ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(4-ethylphenyl)sulfonyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-2-11-3-9-14(10-4-11)24(22,23)16-15(18)21(20-19-16)13-7-5-12(17)6-8-13/h3-10H,2,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCJDDCTPFOJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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